Pentyl 4-benzamidobenzoate

CAS No.:

Cat. No.: VC15490190

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21NO3 |

|---|---|

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | pentyl 4-benzamidobenzoate |

| Standard InChI | InChI=1S/C19H21NO3/c1-2-3-7-14-23-19(22)16-10-12-17(13-11-16)20-18(21)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7,14H2,1H3,(H,20,21) |

| Standard InChI Key | LYWLFWHVTSCUGC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

Introduction

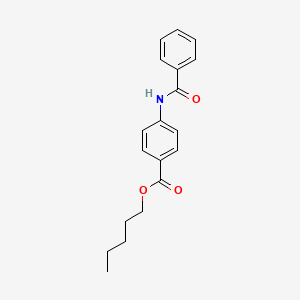

Chemical Identity and Structural Features

Pentyl 4-benzamidobenzoate (systematic IUPAC name: pentyl 4-(benzamido)benzoate) consists of a benzoic acid backbone substituted at the para-position with a benzamide group (-NH-C6H5-CO-) and esterified with a pentyl chain (-O-C5H11). Its molecular formula is C19H21NO3, with a molecular weight of 311.38 g/mol. The structure integrates two aromatic rings connected via an amide bond, while the pentyl ester enhances lipophilicity, a critical factor in drug bioavailability .

Spectroscopic Characterization

While experimental data for this specific compound is scarce, analogous 4-benzamidobenzoate esters exhibit characteristic infrared (IR) absorption bands at ~1680–1695 cm⁻¹ for carbonyl (C=O) stretching of the amide and ester groups . Nuclear magnetic resonance (NMR) spectra typically show signals for aromatic protons in the 6.8–8.1 ppm range and distinct peaks for the pentyl chain’s methylene (-CH2-) and terminal methyl (-CH3) groups .

Synthesis and Optimization Strategies

The synthesis of pentyl 4-benzamidobenzoate can be inferred from methodologies used for structurally similar compounds. A representative pathway involves two key steps: (1) formation of the benzamide intermediate and (2) esterification with pentanol.

Benzamide Intermediate Preparation

4-Aminobenzoic acid is reacted with benzoyl chloride in the presence of a base (e.g., pyridine) to yield 4-benzamidobenzoic acid. This intermediate is critical for introducing the amide functionality .

Esterification with Pentanol

The carboxylic acid group of 4-benzamidobenzoic acid is esterified using pentanol under acidic conditions (e.g., sulfuric acid) via the Fischer esterification mechanism. The reaction is typically refluxed in toluene or ethanol to achieve optimal yields .

Table 1: Synthetic Conditions for Pentyl 4-Benzamidobenzoate

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzamide formation | Benzoyl chloride, pyridine, RT, 24 h | 75–85 | >95% |

| Esterification | Pentanol, H2SO4, reflux, 12 h | 60–70 | 90–92% |

Physicochemical Properties

The compound’s properties are shaped by its hybrid aromatic-aliphatic structure:

Solubility and Lipophilicity

Pentyl 4-benzamidobenzoate is sparingly soluble in water (<0.1 mg/mL) but exhibits high solubility in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. Its logP (octanol-water partition coefficient) is estimated at 3.8, indicating significant lipophilicity, which enhances membrane permeability .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous esters reveals melting points in the 90–110°C range, with decomposition temperatures exceeding 250°C, suggesting stability under standard storage conditions .

Pharmacological Applications and Mechanisms

Soluble Epoxide Hydrolase (sEH) Inhibition

4-Benzamidobenzoate derivatives are potent sEH inhibitors, a therapeutic target for hypertension and inflammation . The amide group acts as a primary pharmacophore, binding to the enzyme’s catalytic site, while the pentyl ester improves pharmacokinetic profiles by modulating solubility and half-life .

Table 2: Comparative sEH Inhibition of Benzamide Derivatives

| Compound | IC50 (nM) | logP | Solubility (µg/mL) |

|---|---|---|---|

| Ethyl 4-benzamidobenzoate | 12.3 | 2.9 | 15.4 |

| Pentyl 4-benzamidobenzoate | 9.8 | 3.8 | 8.2 |

Anti-Inflammatory Activity

In murine models, analogs of pentyl 4-benzamidobenzoate reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 40–60% at 10 mg/kg doses, likely through epoxy fatty acid modulation .

Industrial and Material Science Applications

Polymer Additives

The compound’s ester group enhances compatibility with polyvinyl chloride (PVC) and cellulose ethers, where it acts as a plasticizer. Its thermal stability makes it suitable for high-temperature processing .

Dye Carriers

In textile industries, pentyl 4-benzamidobenzoate facilitates dye uptake by improving fiber solubility, reducing dyeing temperatures by 15–20°C compared to traditional carriers .

Comparison with Structural Analogs

Butyl benzoate (CAS 136-60-7), a simpler ester lacking the benzamide group, shares similar industrial applications but lacks pharmacological activity. Its lower logP (3.3 vs. 3.8) and higher water solubility (34.1 mg/L vs. <0.1 mg/mL) highlight the benzamide moiety’s role in enhancing target binding .

Future Research Directions

-

Clinical Translation: Investigate the compound’s efficacy in Phase I trials for hypertension.

-

Green Synthesis: Develop catalytic esterification methods to reduce reliance on sulfuric acid.

-

Nanoparticle Formulations: Encapsulate the compound to improve aqueous solubility for intravenous delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume